molecular formula C11H10ClNO2 B12448334 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde

Cat. No.: B12448334
M. Wt: 223.65 g/mol
InChI Key: QBCWSXVFLGDGEE-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a chloro group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-oxopyrrolidine. One common method includes the use of a base such as sodium hydride to deprotonate the 2-oxopyrrolidine, followed by nucleophilic substitution on the 2-chlorobenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

    Oxidation: 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzoic acid.

    Reduction: 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring may play a role in binding to these targets, while the aldehyde group could be involved in covalent modification of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is unique due to the combination of the chloro-substituted benzaldehyde and the pyrrolidinone ring. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-5-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H10ClNO2/c12-10-4-3-9(6-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2

InChI Key

QBCWSXVFLGDGEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C=O

Origin of Product

United States

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